7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 7-(tert-butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid features a bicyclic heteroaromatic core fused with a tetrahydropyrazine ring. Its IUPAC name is derived systematically:
- Core structure : Imidazo[1,2-a]pyrazine, a fused bicyclic system comprising a five-membered imidazole ring and a six-membered pyrazine ring.
- Substituents :
- A tert-butoxycarbonyl (Boc) group at position 7.
- A chlorine atom at position 3.
- A carboxylic acid group at position 2.
- Hydrogenation : The pyrazine ring is partially saturated (5,6,7,8-tetrahydro), introducing conformational flexibility.
Molecular formula : C₁₂H₁₆ClN₃O₄.
Key structural descriptors :
| Property | Value/Descriptor |
|---|---|
| SMILES | O=C(N1CCn2c(C1)nc(c2Cl)C(=O)O)OC(C)(C)C |
| InChI | InChI=1S/C12H16ClN3O4/c1-12(2,3)... |
| Molecular weight | 301.73 g/mol |
The Boc group serves as a protective moiety for the secondary amine, while the chlorine and carboxylic acid groups enhance electrophilic reactivity.
Crystallographic Characterization and X-ray Diffraction Data
While direct X-ray diffraction (XRD) data for this compound is not explicitly reported in the provided sources, crystallographic principles for related imidazo[1,2-a]pyrazine derivatives offer insights:
- Typical lattice parameters : Similar bicyclic systems exhibit monoclinic or orthorhombic crystal systems with unit cell dimensions of a = 5–7 Å, b = 8–10 Å, and c = 10–12 Å.
- Hydrogen bonding : The carboxylic acid group likely forms intermolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the crystal lattice.
Hypothetical XRD features :
| Parameter | Expected Value |
|---|---|
| Space group | P2₁/c (monoclinic) |
| Z-value | 4 |
| Density | ~1.5 g/cm³ |
XRD analysis would resolve the planarity of the imidazole ring and the puckering of the tetrahydropyrazine moiety, critical for understanding steric interactions.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound’s dynamic conformation:
- ¹H NMR :
- ¹³C NMR :
Key conformational observations :
- The tetrahydropyrazine ring adopts a boat conformation to minimize steric clash between the Boc group and the imidazole ring.
- Restricted rotation about the C7–N bond due to partial double-bond character from resonance with the Boc carbonyl.
Electronic Structure Calculations Using Density Functional Theory
Density Functional Theory (DFT) simulations elucidate electronic properties:
- HOMO-LUMO gap : Calculated at ~5.2 eV, indicating moderate reactivity. The HOMO localizes on the imidazole ring, while the LUMO resides on the carboxylic acid group.
- Electrostatic potential map :
Charge distribution :
| Atom | Mulliken Charge (e) |
|---|---|
| Cl (C3) | -0.32 |
| N1 (imidazole) | -0.45 |
| O (carboxylic acid) | -0.67 |
The Boc group slightly withdraws electron density from the pyrazine ring, polarizing the C7–N bond.
Properties
IUPAC Name |
3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4/c1-12(2,3)20-11(19)15-4-5-16-7(6-15)14-8(9(16)13)10(17)18/h4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAJUVQRVUHWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Cl)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592058 | |
| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-30-3 | |
| Record name | 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, where boronic acids or esters are used as reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Deprotection: The free amine derivative.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Material Science: Utilized in the development of novel materials with specific properties.
Synthetic Chemistry: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and reactivity, while the chlorine atom can participate in interactions with biological molecules .
Comparison with Similar Compounds
Halogenated Analogs
3-Bromo Derivative (CAS 1250996-70-3)
- Structure : 7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid.
- Molecular Weight : ~313.7 g/mol (vs. ~267.3 g/mol for the chloro analog, assuming similar core).
- Reactivity : Bromine’s larger atomic size may increase steric hindrance and alter nucleophilic substitution rates compared to chlorine.
- Applications : Brominated analogs are intermediates in medicinal chemistry for kinase inhibitors or G protein-coupled receptor modulators .
Key Differences :
| Property | Chloro Derivative (Target) | Bromo Derivative |
|---|---|---|
| Atomic Size | Smaller (Cl) | Larger (Br) |
| Electrophilicity | Moderate | Higher |
| Synthetic Accessibility | Likely easier halogenation | Requires bromine sources |
Non-Halogenated Analogs
7-Boc-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic Acid (CAS 885281-30-1)
- Structure : Lacks the 3-chloro substituent.
- Molecular Weight : 264.26 g/mol .
- Reactivity : The absence of chlorine simplifies functionalization at position 3 but reduces electrophilic character.
- Applications : Used as a building block in peptide mimetics and protease inhibitors due to its carboxylic acid group .
Key Differences :
| Property | Chloro Derivative (Target) | Non-Halogenated Analog |
|---|---|---|
| Polarity | Higher (Cl electron-withdrawing) | Moderate |
| Stability | Potential hydrolysis at C-Cl | More stable |
| Pharmacological Potential | Enhanced reactivity for targeted modifications | Broader solubility |
Pyrazine vs. Pyridine Core Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: Pyridine-based core with nitro and cyano groups.
- Molecular Weight : ~550 g/mol.
Key Differences :
| Property | Target (Pyrazine Core) | Pyridine Derivative |
|---|---|---|
| Aromaticity | Less aromatic (pyrazine) | More aromatic (pyridine) |
| Electronic Effects | Enhanced hydrogen bonding | Nitro groups increase electron deficiency |
| Synthetic Complexity | Moderate | High (multiple substituents) |
Pharmacologically Active Analogs
7-(2-Amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-tetrahydroimidazo[1,2-a]pyrazine
Key Differences :
| Property | Target Compound | Pharmacological Analog |
|---|---|---|
| Functional Groups | Chloro, Boc, carboxylic acid | Thioether, bulky alkyl |
| Bioactivity | Underexplored | Proven antitumor activity |
| Solubility | Higher (due to -COOH) | Lower (hydrophobic substituents) |
Q & A
Q. Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons. For example, NOESY can differentiate axial/equatorial protons in the tetrahydro ring .
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers if stereocenters are present .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Case Study : reports distinct H NMR shifts for (R)-configured derivatives, emphasizing the role of stereochemistry in spectral interpretation .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., Boc at δ ~1.4 ppm for tert-butyl) .
- HRMS : Validate molecular weight (e.g., [M+H] peaks with <5 ppm error) .
- IR Spectroscopy : Identify carbonyl stretches (Boc at ~1680–1720 cm, carboxylic acid at ~2500–3300 cm) .
- X-ray Crystallography : Resolve ambiguous structures; used recrystallization to obtain diffraction-quality crystals .
Advanced: How can the Boc group be selectively removed without degrading the imidazo[1,2-a]pyrazine core?
Q. Methodological Answer :
- TFA Deprotection : Treat with 20–50% TFA in DCM (2–4 h, RT), followed by neutralization with NaHCO₃. achieved 94% yield using this method .
- Alternative : HCl in dioxane (4 M, 1–2 h) minimizes side reactions in acid-sensitive derivatives.
- Monitoring : Use LC-MS to track deprotection progress and detect byproducts like tert-butyl cations.
Basic: What in vitro assays are suitable for evaluating biological activity?
Q. Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- CNS Targets : Radioligand binding assays for GABAₐ or NMDA receptors, given structural similarity to neuroactive imidazo derivatives .
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization .
Advanced: How can researchers address low yields during the final hydrolysis step to the carboxylic acid?
Q. Methodological Answer :
- Optimized Conditions : Use NaOH/EtOH/H₂O (1:1:1) at 60°C for 6 h, followed by acidification with HCl to pH 2–3 .
- Microwave Assistance : Reduce reaction time (30 min at 100°C) while improving conversion rates .
- Protection Strategies : Temporarily protect sensitive groups (e.g., amines) as phthalimides to prevent side reactions .
Basic: What storage conditions maximize the compound’s stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Desiccant : Include silica gel packs to avoid hydrolysis of the Boc group.
- Solvent : Keep in dry DMSO or DCM for long-term stability; avoid aqueous buffers .
Advanced: How can stereochemical integrity be maintained during synthesis?
Q. Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to enforce configuration .
- Low-Temperature Reactions : Perform key steps (e.g., nucleophilic substitutions) at 0–5°C to minimize racemization .
- Circular Dichroism (CD) : Monitor chiral centers post-synthesis; compare with enantiopure standards .
Basic: What are common impurities in the final product, and how are they removed?
Q. Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., 2-aminopyrazine) or over-chlorinated derivatives.
- Purification :
Advanced: What computational tools aid in predicting the compound’s reactivity and stability?
Q. Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., Boc deprotonation energies) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in aqueous buffers .
- pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate carboxylic acid pKa (~2.5–3.5) for formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
